Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)alaninate
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Overview
Description
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)alaninate is an organic compound that features a complex structure with both aromatic and aliphatic components. It is characterized by the presence of methoxy groups on the phenyl ring, a sulfonyl group, and an alaninate moiety. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)alaninate typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-dimethoxyaniline, which is reacted with methylsulfonyl chloride to introduce the sulfonyl group.
Formation of Intermediate: The resulting intermediate is then coupled with alanine methyl ester hydrochloride in the presence of a base such as triethylamine to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Types of Reactions:
Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form quinones under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted by nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and related reduced compounds.
Substitution: Halogenated or aminated derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)alaninate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)alaninate exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the sulfonyl group may enhance its binding affinity to certain proteins, while the methoxy groups could influence its solubility and membrane permeability.
Comparison with Similar Compounds
Methyl N-(2,5-dimethoxyphenyl)alaninate: Lacks the sulfonyl group, which may result in different biological activities.
Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)glycinate: Similar structure but with a glycine moiety instead of alanine, potentially altering its properties.
Uniqueness: Methyl N-(2,5-dimethoxyphenyl)-N-(methylsulfonyl)alaninate is unique due to the combination of methoxy, sulfonyl, and alaninate groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-(2,5-dimethoxy-N-methylsulfonylanilino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO6S/c1-9(13(15)20-4)14(21(5,16)17)11-8-10(18-2)6-7-12(11)19-3/h6-9H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOBIXULBOTELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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